Lasiokaurin

Beschreibung

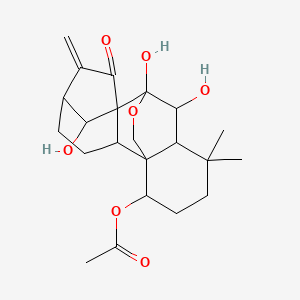

Structure

2D Structure

Eigenschaften

IUPAC Name |

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQLJZNVICMJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951576 | |

| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-08-6 | |

| Record name | Lasiokaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis

Plant Sources and Isolation from Isodon rubescens and Related Genera within the Asteraceae Family

Lasiokaurin is a natural diterpenoid found abundantly in Isodon plants researchgate.net. The genus Isodon, belonging to the Lamiaceae family, comprises approximately 100 species primarily distributed across tropical and subtropical regions of Asia researchgate.net. While Isodon is in the Lamiaceae family, kaurane (B74193) diterpenoids, including those structurally related to this compound, are also frequently isolated from plants in the Asteraceae family researchgate.net.

Specifically, this compound has been isolated from Isodon rubescens cas.cn. Research has focused on the isolation of ent-kaurane diterpenoids from Isodon species due to their diverse biological functions researchgate.net. For instance, four new 7,20-epoxy-ent-kauranoids, along with eleven known ones including this compound, were isolated from Isodon rubescens var. lushanensis. The structures of these compounds were determined using spectroscopic analysis nih.gov. This compound (identified as compound 13 in one study) was among the known compounds isolated nih.gov.

The isolation of natural compounds like this compound from plant sources typically involves several stages, including plant material homogenization, extraction, and subsequent purification steps d-nb.infonih.gov. Various extraction methods and purification techniques, such as chromatography, are employed to obtain these compounds d-nb.infonih.govga-online.org.

While Isodon is a primary source, the broader context of kaurane diterpenoids includes their presence in the Asteraceae family researchgate.net. For example, Stevia rebaudiana, a member of the Asteraceae family, is a source of steviol (B1681142) glycosides, which are representative kauranes researchgate.net. The presence of kaurane diterpenoids in both Lamiaceae (Isodon) and Asteraceae families highlights a shared metabolic capability for producing this class of compounds across different plant families.

Here is a table summarizing some plant sources from which this compound or related ent-kaurane diterpenoids are isolated:

| Genus | Family | Species | Compound Class | Specific Compound(s) Mentioned | Source |

| Isodon | Lamiaceae | Isodon rubescens | ent-kaurane diterpenoids | This compound, Rubluanins A-D, and eleven other known kauranoids | cas.cnnih.gov |

| Isodon | Lamiaceae | Isodon lasiocarpus | Diterpenoid | This compound | medchemexpress.com |

| Isodon | Lamiaceae | Various Isodon species | ent-kauranoids | Over 1000 members of this class, including oridonin (B1677485) | researchgate.net |

| Stevia | Asteraceae | Stevia rebaudiana | Kauranes | Steviol glycosides | researchgate.net |

Proposed Biosynthetic Pathways within Plant Secondary Metabolism

This compound, as a diterpenoid, is a product of plant secondary metabolism naist.jpacademicjournals.org. Secondary metabolites are organic compounds synthesized by plants that are not directly involved in their primary growth and development but often play roles in defense, signaling, and adaptation to the environment naist.jpacademicjournals.org. Terpenes, the largest class of secondary metabolites, are formed from five-carbon units academicjournals.org. Diterpenes, specifically, are composed of 20 carbons academicjournals.org.

The biosynthesis of terpenes, including kaurane diterpenoids like this compound, originates from primary metabolism through at least two distinct pathways: the mevalonate (B85504) pathway and the non-mevalonate pathway academicjournals.org. Both pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) academicjournals.org. These isoprenoid precursors are then sequentially assembled by prenyltransferases to form larger isoprenoid intermediates, such as geranyl diphosphate (C10), farnesyl diphosphate (C15), and geranylgeranyl diphosphate (GGPP, C20) academicjournals.org.

Diterpenoids like the kauranes are derived from GGPP academicjournals.org. The core structure of ent-kaurene (B36324) is formed from GGPP through the action of diterpene cyclases, specifically ent-kaurene synthase researchgate.net. Subsequent modifications of the ent-kaurene skeleton through various enzyme-mediated reactions, such as oxidations, hydroxylations, and cyclizations, lead to the vast diversity of ent-kaurane diterpenoids found in plants, including this compound researchgate.net.

While the general pathway for ent-kaurane biosynthesis from GGPP is established, the specific enzymatic steps and regulatory mechanisms leading to the formation of this compound from ent-kaurene in Isodon species are subjects of ongoing research in plant secondary metabolism naist.jpboerjanlab.be. The structural diversity observed in ent-kaurane diterpenoids from Isodon species, with over 1000 identified members, underscores the complexity of these biosynthetic pathways and the array of modifying enzymes involved researchgate.net. Understanding these pathways is crucial for potentially manipulating the production of specific diterpenoids like this compound through metabolic engineering naist.jpboerjanlab.be.

Plant secondary metabolism is influenced by various factors, including environmental stimuli and the expression of specific genes encoding biosynthetic enzymes and transcription factors academicjournals.org. Research utilizing genomic and transcriptomic approaches is contributing to the identification of key genes and regulatory elements involved in the biosynthesis of secondary metabolites in plants naist.jpboerjanlab.be.

Here is a simplified representation of the initial steps in the proposed biosynthetic pathway leading to diterpenoids:

| Pathway | Precursors | Key Intermediate | Product Class |

| Mevalonate Pathway | Acetyl-CoA | IPP, DMAPP | Isoprenoids |

| Non-Mevalonate Pathway | Pyruvate, Glyceraldehyde-3-phosphate | IPP, DMAPP | Isoprenoids |

| Subsequent Assembly | IPP, DMAPP | GGPP (C20) | Diterpenoids |

Further enzymatic modifications of GGPP lead to the formation of the ent-kaurene skeleton, which is then further functionalized to produce specific kaurane diterpenoids like this compound researchgate.net.

Synthetic Strategies and Chemical Modification of Lasiokaurin

Chemical Synthesis of Lasiokaurin from Precursor Molecules (e.g., Oridonin)

The conversion of oridonin (B1677485) (1) to this compound (11) is achieved through the following reaction conditions: (a) Reaction with 2,2-dimethoxypropane (B42991) in acetone (B3395972) catalyzed by p-toluenesulfonic acid (TsOH) at 56 °C. mdpi.com (b) Treatment with acetic anhydride (B1165640) (Ac₂O), triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. mdpi.com (c) Deprotection using 10% hydrochloric acid (HCl) in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

This semi-synthetic route provides a practical method for obtaining this compound from the more accessible oridonin, facilitating further chemical investigations and modifications.

Derivatization Approaches for this compound Analogues

The structural modification of ent-kaurane diterpenoids like oridonin and this compound is a key strategy in the search for new therapeutic agents with improved characteristics mdpi.comresearchgate.net. Modifications are frequently directed towards the A, B, and D rings, as well as existing hydroxyl or methylene (B1212753) groups researchgate.net. Specific derivatization methods applied to this compound or its close structural relative, oridonin, which serve as a basis for this compound analogue synthesis, include the preparation of ester derivatives, aromatic amine derivatives, the incorporation of thiazole (B1198619) moieties, the formation of dihydro-2H-pyran rings within the A-ring, and the synthesis of ent-kaurane diterpenoid dimers.

Synthesis of Ester Derivatives

The synthesis of ester derivatives has been performed on enmein-type diterpenoids, such as those derived from oridonin, specifically at the 14-O position mdpi.com. These modifications have been explored to generate novel compounds with potential anticancer properties, and some ester derivatives have demonstrated potent antiproliferative activities mdpi.com. The synthetic process for creating ester derivatives typically involves the reaction between a hydroxyl group on the diterpenoid scaffold and a carboxylic acid or an activated form thereof tutorchase.com.

Generation of Aromatic Amine Derivatives

Aromatic amine derivatives of oridonin have been designed and synthesized mdpi.com. Aromatic amines are compounds containing an amino group directly attached to an aromatic ring and are valuable building blocks in organic synthesis, known to influence the biological activities of molecules mdpi.comwisdomlib.org. The synthesis of aromatic amine derivatives of this compound would involve chemically introducing an aromatic amine functional group onto the this compound structure through reactions such as amination or various coupling protocols jneonatalsurg.combeilstein-journals.org.

Synthesis of ent-Kaurane Diterpenoid Dimers

The synthesis of ent-kaurane diterpenoid dimers, including those derived from oridonin, has been accomplished through reactions such as homo-Diels-Alder (HDA) reactions involving the self-dimerization of an exocyclic enone located in the A-ring mdpi.comresearchgate.net. Dimerization can lead to compounds with distinct pharmacological profiles compared to their monomeric precursors mdpi.comthieme-connect.comdntb.gov.ua. These dimeric structures are characterized by the presence of a spirochroman core researchgate.net.

Other Targeted Structural Modifications

Structural modifications of this compound and related ent-kaurane diterpenoids focus on enhancing potency, broadening the activity spectrum, and addressing limitations such as solubility and metabolic stability. mdpi.com These modifications often target specific positions on the kaurane (B74193) skeleton.

One approach involves the modification of the 1- and/or 14-positions of oridonin, leading to derivatives with altered biological activities, including antibacterial properties. mdpi.com For instance, 1-O and 14-O-derivatives of oridonin have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some derivatives exhibiting stronger activity than the parent compound. mdpi.com

Another strategy involves the introduction of different functionalities or moieties onto the kaurane core. The synthesis of oridonin derivatives with a thiazole fused in the A-ring has been reported, resulting in compounds with potent antiproliferative effects against various cancer cells, including those resistant to oridonin, and enhanced aqueous solubility. mdpi.com

Modification of the ent-kaurane skeleton can also lead to rearranged structures, such as enmein-type 6,7-seco-ent-kaurane diterpenoid derivatives. mdpi.com Ester derivatives at the 14-O position of enmein-type diterpenoids have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. mdpi.com Some of these derivatives have shown significant activity, in some cases even exceeding that of positive controls like paclitaxel. mdpi.com

The application of quinoline (B57606) rings in the structural modification of natural products, including this compound derivatives, has also been explored. semanticscholar.org Quinoline-based this compound derivatives have been synthesized, leveraging the antitumor properties associated with the quinoline structure. semanticscholar.org

Targeted modifications aim to improve specific properties. For example, enhancing water solubility, reducing toxicity, and increasing metabolic stability are key objectives in the structural modification of oridonin and its derivatives like this compound for drug development. mdpi.com

Methodological Advancements in this compound Chemical Synthesis

Advancements in chemical synthesis methodologies have significantly contributed to the ability to synthesize this compound and its analogs, as well as other complex ent-kaurane diterpenoids. magtech.com.cnacs.orgchemrxiv.org These advancements include the development of efficient and stereoselective reactions and strategies for constructing the intricate tetracyclic kaurane core. magtech.com.cnacs.orgchemrxiv.org

One notable advancement is the development of protecting-group-free synthetic strategies. acs.org For instance, a convergent and concise approach for assembling the ent-kaurane diterpenoid skeleton involves a rhodium-catalyzed [3+2+1] cycloaddition to form the B and C rings in a single step, followed by a palladium-mediated cycloalkenylation to construct the bicyclo[3.2.1] ring system. acs.org This strategy has enabled the protecting-group-free total synthesis of certain ent-kaurane diterpenoids. acs.org

Radical-based reactions have also played a crucial role in the synthesis of ent-kaurane diterpenoids. magtech.com.cnmdpi.com Methodologies involving tandem decarboxylative cyclization/alkenylation, nickel-catalyzed decarboxylative Giese reactions, and vinyl radical cyclization have been devised to construct key structural features, such as the cis-19, 6-lactone and the bicyclo[3.2.1]octane ring system. magtech.com.cn Manganese(III)-assisted radical cyclization, for example, has been successfully applied in the synthesis of cyclic structures found in many natural products, offering regio- and stereoselective cyclizations. mdpi.com

The synthesis of diverse ent-kaurane natural product-like skeletons has been facilitated by these advanced methodologies, allowing for the preparation of analogues for further biological study. acs.org

Pharmacological Activities of Lasiokaurin

Antineoplastic and Antiproliferative Effects

Research indicates that Lasiokaurin exhibits significant antineoplastic and antiproliferative effects across a range of cancer cell lines and models. These effects involve the inhibition of cell viability, proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis polyu.edu.hkpolyu.edu.hkresearchgate.netjcancer.orgnih.gov.

Efficacy in Breast Cancer Models

This compound has demonstrated notable anti-proliferative activity against several human breast cancer cell lines, including SK-BR-3, MDA-MB-231, BT-549, MCF-7, and T-47D researchgate.netnih.govresearchgate.net. Studies using MTT assays have shown that LAS significantly suppresses the viability of these cell lines researchgate.netnih.govresearchgate.net.

Detailed research findings on the IC50 values of this compound in various breast cancer cell lines are presented in the table below. The IC50 represents the concentration of the compound required to inhibit cell viability by 50%.

| Breast Cancer Cell Line | IC50 (µM) | Reference |

| SK-BR-3 | ~1.59 | nih.govresearchgate.net |

| MDA-MB-231 | ~2.1 | nih.govresearchgate.net |

| BT-549 | ~2.58 | nih.govresearchgate.net |

| MCF-7 | ~4.06 | nih.govresearchgate.netigib.res.in |

| T-47D | ~4.16 | nih.govresearchgate.net |

Beyond inhibiting viability, this compound has been shown to impede the clonogenic ability and DNA synthesis in breast cancer cells such as SK-BR-3 and MDA-MB-231 researchgate.net. Furthermore, studies have indicated that LAS can induce apoptosis and G2/M cell cycle arrest in these cell lines researchgate.netjcancer.org. Transcriptomic analysis suggests the involvement of PLK1 in the mechanism by which this compound suppresses breast cancer progression researchgate.netjcancer.org. Experimental data supports that LAS reduces PLK1 mRNA and protein expression, leading to the downregulation of CDC25C and AKT phosphorylation, ultimately inhibiting breast cancer growth in vivo by suppressing the PLK1 pathway researchgate.netjcancer.orgjcancer.org.

Research specifically on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-468, has shown pronounced inhibitory effects of this compound on proliferation researchgate.netnih.gov. LAS treatment in TNBC cells has been observed to induce cell cycle arrest, apoptosis, and DNA damage, while also inhibiting cell metastasis nih.govresearchgate.netnih.gov. This compound effectively inhibited the activation of the PI3K/Akt/mTOR and STAT3 pathways in MDA-MB-231 cells, suggesting its potential as a multitargeting agent against TNBC nih.govresearchgate.netnih.gov.

Activity against Nasopharyngeal Carcinoma (NPC)

This compound has demonstrated substantial inhibitory effects on nasopharyngeal carcinoma (NPC) cells in in vitro and in vivo investigations polyu.edu.hkpolyu.edu.hkupi.edu. Studies have shown that LAS significantly reduces NPC cell viability, migration, and invasion capabilities polyu.edu.hkpolyu.edu.hk. Concurrently, this compound induces apoptosis and G2/M cell cycle arrest in NPC cells polyu.edu.hkpolyu.edu.hk. Furthermore, research indicates that LAS suppresses the activation of MAPK, mTOR, STAT3, and NF-κB pathways within NPC cells polyu.edu.hkpolyu.edu.hk.

Effects on Hepatocellular Carcinoma Cell Lines

Studies have explored the effects of this compound on hepatocellular carcinoma cell lines. Research indicates that this compound may have a positive influence against hepatocellular carcinoma researchgate.netnih.govjcancer.org. One study reported an IC50 of 11.94 µM against human HepG2 cells medchemexpress.com. Another source mentions an IC50 of 5.3 µM against SMMC-7721 cells igib.res.in. This compound has also been noted to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells targetmol.com.

Research in Gastric Carcinoma Models

This compound has been investigated for its potential effects in gastric carcinoma models researchgate.netnih.govjcancer.org. Research indicates that this compound may have a positive influence against gastric carcinoma researchgate.netnih.govjcancer.org. Studies on this compound derivatives have shown antiproliferative activity against gastric cancer cell lines such as MGC-803 and CaEs-17 nih.gov. One derivative, Compound 10, exhibited strong cytotoxicity with IC50 values of 0.47 µM against MGC-803 and 0.20 µM against CaEs-17 cells nih.gov. This derivative also showed potent antitumor activity in vivo in a murine model of MGC-803 gastric cancer nih.gov. While these specific findings relate to a derivative, they highlight the potential of the this compound scaffold in gastric cancer research.

Investigations in Lung Adenocarcinoma

Investigations have been conducted on the effects of this compound in lung adenocarcinoma researchgate.netnih.govjcancer.org. Studies indicate that this compound may have a positive influence against lung adenocarcinoma researchgate.netnih.govjcancer.org. One study reported an IC50 of 6.7 µM and 7.6 µM against human A549 lung carcinoma cells igib.res.inmedchemexpress.com.

Studies on Histiocytic Lymphoma

This compound has also been the subject of studies on histiocytic lymphoma researchgate.netnih.govjcancer.org. Research indicates that this compound may have a positive influence against histiocytic lymphoma researchgate.netnih.govjcancer.org. One source mentions this compound showing inhibitory effects on HL-60 cells, a promyelocytic leukemia cell line, with an IC50 between 0.7-9.7 µM igib.res.in. While HL-60 is a leukemia cell line, its inclusion in discussions alongside histiocytic lymphoma in some sources suggests a potential area of investigation for this compound's effects on hematopoietic malignancies.

Antiproliferative Activities in Other Cancer Cell Lines and Tumor Types

This compound has demonstrated antiproliferative effects in a range of cancer cell lines beyond those typically highlighted. Studies have investigated its activity against gastric cancer, glioblastoma, hepatocarcinoma, lung adenocarcinoma, promyelocytic leukemia, and Ehrlich ascites carcinoma polyu.edu.hk. Research on this compound derivatives has shown promising activity against MGC-803 gastric cancer cells and CaEs-17 cells, with one derivative exhibiting IC₅₀ values of 0.47 μM and 0.20 μM, respectively nih.gov. This derivative also showed potent antitumor activity in vivo in a murine model of MGC-803 gastric cancer nih.gov.

This compound has also been studied for its effects on nasopharyngeal carcinoma (NPC) cell lines, including CNE-1, CNE-2, and C666-1. MTT assays revealed a significant dose- and time-dependent reduction in the viability of these NPC cell lines upon treatment with this compound polyu.edu.hk. Furthermore, this compound treatment inhibited the colony formation ability of CNE-1 and CNE-2 cells polyu.edu.hk.

While some derivatives showed potent antiproliferative activities against HepG2 (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cell lines, the parent compound this compound was noted to have less sensitivity to HCT (colon cancer) cells lookchem.com.

Antimicrobial Activities

This compound exhibits antimicrobial properties, demonstrating efficacy against various microorganisms, including fungi and bacteria ontosight.ai.

Antifungal Efficacy

This compound exerts antifungal effects by interfering with the cell wall integrity and membrane functions of pathogenic fungi, which can inhibit fungal growth and proliferation biosynth.com. This makes this compound a potential agent against fungal infections biosynth.com.

Antibacterial Spectrum (e.g., Gram-Positive Bacteria)

This compound and related Isodon diterpenoids have indicated specific activity against Gram-positive bacteria researchgate.netjst.go.jp. A study on this compound derivatives highlighted promising antimicrobial activity against Gram-Positive bacteria S. aureus and B. subtilis, with minimum inhibitory concentrations (MICs) of 2.0 μg/mL and 1.0 μg/mL, respectively, for one particular derivative nih.gov. This compound has also been reported to show antibacterial activity, particularly against Sarcina lutea biocat.com.

Other Documented Biological Activities

Beyond its antiproliferative and antimicrobial effects, this compound possesses other documented biological activities, including anti-inflammatory and antioxidative properties nih.govresearchgate.netnih.govmdpi.com.

Anti-inflammatory Potential

This compound has shown anti-inflammatory potential. Studies have indicated its ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 cells, a common marker of inflammation medchemexpress.comfrontiersin.org. This compound exhibited an obvious NO production inhibitory effect with an IC₅₀ value of 1.36 μM frontiersin.org.

Antioxidative Properties

This compound is reported to possess antioxidative activities researchgate.netbiocat.comtargetmol.com. While specific detailed research findings on the mechanisms or quantitative measures of this compound's direct antioxidative properties are less extensively detailed in the provided snippets compared to its other activities, its presence in Isodon rubescens, a plant known for its antioxidant properties, supports this activity researchgate.netfrontiersin.org.

Data Tables

Based on the provided search results, here are some data points that can be presented in tables:

Table 1: Antiproliferative Activity of a this compound Derivative nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| This compound (1) | MGC-803 | - |

| This compound (1) | CaEs-17 | - |

| Derivative (10) | MGC-803 | 0.47 |

| Derivative (10) | CaEs-17 | 0.20 |

Table 2: Antimicrobial Activity of a this compound Derivative nih.gov

| Compound | Bacterium | MIC (μg/mL) |

| Derivative (16) | S. aureus | 2.0 |

| Derivative (16) | B. subtilis | 1.0 |

Table 3: Antiproliferative Activity of this compound on Breast Cancer Cell Lines jcancer.orgnih.govresearchgate.net

| Compound | Cancer Cell Line | IC₅₀ (μM) (approximate) |

| This compound | SK-BR-3 | 1.59 |

| This compound | MDA-MB-231 | 2.1 |

| This compound | BT-549 | 2.58 |

| This compound | MCF-7 | 4.06 |

| This compound | T-47D | 4.16 |

Table 4: Anti-inflammatory Activity of this compound frontiersin.org

| Compound | Assay | IC₅₀ (μM) |

| This compound | Inhibition of LPS-induced NO production in RAW264.7 cells | 1.36 |

Immune-Enhancing Properties

This compound, a diterpenoid compound isolated from plants such as Isodon rubescens, has been investigated for various biological activities, including potential effects on the immune system. While research has extensively documented its anti-tumor, anti-bacterial, and anti-oxidization properties, studies also suggest immune-enhancing capabilities. nih.govresearchgate.net The immune system is a complex network involving various cells and signaling molecules like cytokines, which regulate inflammatory responses and coordinate the body's defense against pathogens and abnormal cells. nih.govclevelandclinic.orgmdpi.com

Research indicates that compounds from Isodon rubescens, including its main active ingredients like this compound, possess immune-enhancing properties based on modern pharmacological research and clinical trials. nih.govresearchgate.netresearchgate.net The immune response involves both innate and adaptive immunity, with immune cells playing dual roles in different contexts, such as within the tumor microenvironment where they can exhibit both anti-tumor and pro-tumor effects. mdpi.comnih.gov

While specific detailed data tables directly demonstrating this compound's isolated immune-enhancing effects on various immune cell populations or cytokine production are not extensively detailed in the immediate search results, the broader context of research on Isodon rubescens and its components suggests this activity. The immunomodulatory effects of various compounds are often studied through their influence on cytokine production, immune cell activation, and the balance between pro-inflammatory and anti-inflammatory responses. clevelandclinic.orgresearchgate.netdovepress.com

Mechanistic Elucidation of Lasiokaurin S Biological Effects

Cellular and Molecular Pathways in Antineoplastic Activity

The antineoplastic effects of Lasiokaurin are mediated through its influence on several critical cellular and molecular pathways. Studies have explored its impact on cell cycle checkpoints, programmed cell death machinery, and signaling cascades that govern cell growth and metastasis. nih.govpolyu.edu.hknih.govpolyu.edu.hkresearchgate.net

Cell Cycle Regulation and G2/M Phase Arrest Induction

This compound has been shown to induce cell cycle arrest, specifically at the G2/M phase, in various cancer cell lines, including breast cancer cells (SK-BR-3, MDA-MB-231, MDA-MB-468) and nasopharyngeal carcinoma cells (CNE-1, CNE-2). nih.govpolyu.edu.hknih.govpolyu.edu.hkresearchgate.netresearchgate.netjcancer.orgnih.gov This arrest prevents cancer cells from progressing through the cell cycle and undergoing division. Flow cytometry analysis using propidium (B1200493) iodide (PI) staining has revealed a significant increase in the proportion of cells in the G2/M phase following LAS treatment. nih.govnih.govresearchgate.netresearchgate.net

Further mechanistic investigations have indicated that LAS-induced G2/M arrest is associated with the downregulation of key cell cycle regulatory proteins. For instance, studies in breast cancer cells demonstrated that LAS treatment reduced the protein levels of CDC2 and CyclinB1, which are crucial markers for the G2/M phase transition. nih.gov Similarly, in NPC cells, LAS treatment led to a decrease in the expression of cyclin B1 and cdc2. polyu.edu.hk These findings suggest that this compound disrupts the proper functioning of the G2/M checkpoint machinery. polyu.edu.hk

Data on the effect of this compound on cell cycle distribution in MDA-MB-231 breast cancer cells shows a dose- and time-dependent induction of G2/M arrest. nih.gov

Apoptosis Induction Mechanisms

This compound effectively induces apoptosis, or programmed cell death, in various cancer cell types. nih.govpolyu.edu.hknih.govpolyu.edu.hkresearchgate.netresearchgate.netjcancer.orgnih.govpolyu.edu.hk This is considered a vital strategy in cancer treatment. polyu.edu.hk Apoptosis induction by LAS has been confirmed through methods such as Annexin V-FITC/PI staining followed by flow cytometry, which shows an increased percentage of apoptotic cells upon LAS treatment. polyu.edu.hknih.govresearchgate.netmdpi.com

Mechanistically, this compound's pro-apoptotic effects involve the modulation of key proteins in the apoptotic pathways. Studies in NPC cells have shown a significant increase in the expression of Bax, a pivotal pro-apoptotic marker, upon LAS treatment. polyu.edu.hk In breast cancer cells, LAS treatment induced apoptosis and affected apoptosis marker proteins, as detected by Western Blot. researchgate.net While lower concentrations of LAS might not induce significant apoptosis, higher concentrations have been shown to lead to a substantial rise in the proportion of apoptotic cells in a dose- and time-dependent manner. researchgate.netmdpi.com Some research suggests this compound may induce apoptosis through a caspase-3-dependent pathway. targetmol.com

Inhibition of Cellular Proliferation, Migration, and Invasion

Beyond inducing cell cycle arrest and apoptosis, this compound also significantly inhibits key processes involved in cancer progression, namely cellular proliferation, migration, and invasion. nih.govpolyu.edu.hknih.govpolyu.edu.hkresearchgate.netresearchgate.netjcancer.orgnih.govnih.govejh.itwordpress.com

Studies using assays like MTT, plate colony formation, and soft agar (B569324) assays have demonstrated that LAS treatment suppresses the viability and clonogenic ability of various cancer cell lines, including breast cancer and NPC cells. nih.govpolyu.edu.hknih.govpolyu.edu.hkresearchgate.netresearchgate.netnih.gov The IC50 values for LAS in inhibiting the viability of breast cancer cell lines have been reported to be approximately 1-5 μM. nih.govresearchgate.netnih.gov

This compound also exhibits anti-metastatic properties by inhibiting cell migration and invasion. polyu.edu.hknih.govpolyu.edu.hkresearchgate.netpolyu.edu.hk Wound healing assays and transwell invasion assays have shown that LAS treatment significantly reduces the migratory and invasive capabilities of cancer cells in a dose- and time-dependent manner. polyu.edu.hknih.govpolyu.edu.hkresearchgate.net The inhibition of invasion is further supported by the finding that LAS effectively diminishes the expression of MMP-9, a molecular biomarker associated with NPC metastasis. polyu.edu.hk

Data on the IC50 values of this compound in human breast cancer cell lines after 72 hours of treatment illustrate its inhibitory effect on cell viability: nih.gov

| Cell Line | IC50 (μM) |

| MDA-MB-231 | 2.9 |

| MDA-MB-468 | 1.6 |

| MCF7 | 5.69 |

DNA Synthesis Inhibition and Induction of DNA Damage Response

This compound has been shown to inhibit DNA synthesis in cancer cells. nih.govnih.govpolyu.edu.hkresearchgate.netjcancer.orgnih.gov EdU staining assays have been employed to demonstrate this effect in breast cancer cells. nih.govresearchgate.netnih.gov

Furthermore, LAS treatment can induce DNA damage in cancer cells. nih.govresearchgate.net This induction of DNA damage is considered a significant strategy for killing cancer cells. mdpi.com Studies have indicated that LAS can trigger DNA damage by inhibiting the expression of PARP, an enzyme crucial for DNA damage repair. mdpi.com The DNA damage response (DDR) is a complex cellular program activated by DNA damage, involving kinases like ATM and ATR, which coordinate cell cycle checkpoints, DNA repair, and cell death pathways. mdpi.com While specific detailed mechanisms of how this compound interacts with the broader DDR network are areas of ongoing research, its ability to induce DNA damage and inhibit a key repair enzyme like PARP contributes to its antineoplastic activity. mdpi.commdpi.com

Modulatory Effects on Intracellular Signaling Pathways

This compound exerts its antineoplastic effects, in part, by modulating various intracellular signaling pathways that are often dysregulated in cancer. Studies have identified several pathways influenced by LAS, including MAPK, mTOR, STAT3, and NF-κB, particularly in nasopharyngeal carcinoma cells. polyu.edu.hkpolyu.edu.hkpolyu.edu.hk Additionally, research in breast cancer has highlighted the significant involvement of the PLK1 pathway and its downstream effectors. nih.govresearchgate.netjcancer.orgnih.gov

A key mechanism by which this compound exerts its anti-tumor effects, particularly in breast cancer, involves the regulation of the PLK1 pathway. nih.govresearchgate.netjcancer.orgnih.gov Transcriptomic analysis and experimental data have verified that LAS reduces the expression of PLK1 at both the mRNA and protein levels in breast cancer cells. nih.govresearchgate.netjcancer.orgnih.gov

PLK1 (Polo-like kinase 1) is a crucial regulator of cell cycle progression, particularly the G2/M phase transition, and is often overexpressed in various cancers. nih.govjcancer.orgresearchgate.net By suppressing PLK1 expression, this compound disrupts the cell cycle, leading to G2/M arrest. nih.govjcancer.org

Furthermore, this compound's impact extends to the downstream pathways regulated by PLK1, specifically the CDC25C and AKT pathways. nih.govresearchgate.netjcancer.orgnih.gov CDC25C is a phosphatase that activates the CDC2/CyclinB1 complex, essential for entry into mitosis. nih.govpolyu.edu.hk LAS treatment has been shown to downregulate CDC25C, consistent with its effect on G2/M arrest. nih.govresearchgate.netjcancer.orgnih.gov

The following table summarizes the observed effects of this compound on key proteins in the PLK1/CDC25C and PLK1/AKT pathways in breast cancer cells: nih.govresearchgate.netjcancer.orgnih.govresearchgate.net

| Protein | Effect of this compound Treatment | Related Pathway |

| PLK1 (mRNA) | Decreased expression | PLK1 |

| PLK1 (Protein) | Decreased expression | PLK1 |

| CDC25C | Decreased expression | PLK1/CDC25C |

| p-AKT (T308) | Decreased phosphorylation | PLK1/AKT |

| AKT | No significant change reported | PLK1/AKT |

| CyclinB1 | Decreased expression | Downstream of G2/M arrest, influenced by PLK1/CDC25C |

| CDC2 | Decreased expression | Downstream of G2/M arrest, influenced by PLK1/CDC25C |

This modulation of the PLK1/CDC25C and PLK1/AKT pathways represents a significant mechanism by which this compound inhibits breast cancer progression. nih.govresearchgate.netjcancer.orgnih.gov

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in regulating cell growth, proliferation, survival, and metastasis, and its overactivation is frequently observed in various cancers, including triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma (NPC). mdpi.commdpi.comnih.govoncotarget.comfrontiersin.orgnih.gov this compound has been demonstrated to inhibit the activation of the PI3K/Akt/mTOR pathway in both TNBC and NPC cells. mdpi.comnih.govpolyu.edu.hkresearchgate.net This inhibitory effect includes dampening the phosphorylation of Akt. researchgate.net Research indicates that inhibiting this pathway holds promise as a therapeutic strategy in TNBC, given its significant role in the development of this cancer subtype. mdpi.com

Suppression of the STAT3 Pathway

The STAT3 pathway is another pivotal signaling route implicated in cancer development and progression. This compound has been reported to suppress or dampen the STAT3 pathway in TNBC and NPC cells. nih.govpolyu.edu.hkresearchgate.net Studies have shown that this compound reduces the phosphorylation levels of STAT3, indicating an inhibition of its activation. polyu.edu.hk The observed inhibition of both the PI3K/Akt/mTOR and STAT3 pathways suggests that this compound could function as a potential multitarget therapeutic candidate. nih.govresearchgate.net

Modulation of the MAPK Pathway

The MAPK pathway plays a significant role in various cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is linked to tumorigenesis. frontiersin.orgnews-medical.netthermofisher.com this compound has been found to modulate the MAPK pathway in NPC cells. polyu.edu.hk Specifically, investigations have shown that this compound treatment leads to a marked reduction in the phosphorylation levels of Erk1/2 and p38, key components of the MAPK cascade. polyu.edu.hk

Impact on the NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses and is also frequently activated in cancer, contributing to cell survival, proliferation, and metastasis. nih.gov this compound has been shown to suppress the NF-κB pathway in NPC cells. polyu.edu.hk Experimental results have confirmed that this compound reduces the phosphorylation of NF-κB, signifying an inhibitory influence on this pathway. polyu.edu.hk

Effect on Cancer Stem Cells (CSCs) and Their Proliferative Capacity

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to contribute to tumor initiation, progression, drug resistance, and recurrence due to their self-renewal capacity and ability to differentiate into various cancer cell types. nih.govmedsci.org While specific mechanistic details on this compound's direct targeting of defined CSC populations or their self-renewal mechanisms were not extensively detailed in the provided search results, studies have demonstrated this compound's potential to inhibit the proliferation and survival of cancer cells, induce cell cycle arrest, and promote apoptosis in cancer cell lines, effects that could indirectly impact a CSC population within a heterogeneous tumor. nih.govresearchgate.netresearchgate.netnih.gov Research indicates that this compound exhibits potential in diminishing cancer cell viability and suppressing colony formation ability. nih.govresearchgate.net

Molecular Mechanisms of Antimicrobial Action

This compound and its derivatives have been reported to possess antimicrobial activity. polyu.edu.hkresearchgate.netnih.govdntb.gov.ua

Interference with Fungal Cell Wall Integrity and Membrane Functions

The fungal cell wall and cell membrane are essential structures for fungal viability and are common targets for antifungal therapies. creative-biolabs.comfrontiersin.orgjustintimemedicine.comnih.gov The cell wall provides structural support and protection, while the cell membrane, containing ergosterol (B1671047) as a primary sterol, is crucial for permeability and enzyme function. creative-biolabs.comfrontiersin.org While the antimicrobial activity of this compound has been noted, the specific molecular mechanisms by which this compound interferes with fungal cell wall integrity or membrane functions, such as inhibiting ergosterol synthesis or disrupting membrane permeability, were not detailed in the provided search results. creative-biolabs.comjustintimemedicine.comnih.govresearchgate.net

Identification of Essential Active Centers (e.g., α-Methylene-Cyclopentanone System)

Analysis of the structure-activity relationships of this compound and other related ent-kaurene (B36324) diterpenoids isolated from Isodon species has strongly indicated that the α-methylene-cyclopentanone system is an important active center for their biological activities, particularly their cytotoxicity and antitumor effects jst.go.jpcolab.wsfrontiersin.orgchemfaces.com. This functional group appears to play a key role in mediating the compounds' interactions with biological targets.

Studies comparing the activity of compounds with and without this structural motif have provided compelling evidence. For instance, oridonin (B1677485), which possesses an α-methylene-cyclopentanone function, has shown antitumor activity against Ehrlich ascites carcinoma and specific activity against gram-positive bacteria jst.go.jpcolab.ws. Similarly, this compound, enmein, and enmein-3-acetate, all containing the α-methylene cyclopentanone (B42830) function, have demonstrated antitumor activity jst.go.jpcolab.wschemfaces.com. In contrast, related compounds like oridonin dihydro-derivative, trichokaurin, and dihydroenmein, which lack this system, showed no significant activity against tumors or bacteria in some studies jst.go.jpcolab.ws. This suggests that the presence of the α-methylene-cyclopentanone system is essential for these activities.

Further SAR studies on ent-kaurene diterpenoids have reinforced the importance of the exo-methylene cyclopentanone in maintaining cytotoxicity and DNA damage potential nih.govresearchgate.net. While the α,β-unsaturated pentanone is considered a cytotoxic active site of 7,20-epoxy ent-kaurane diterpenoids, its contribution might vary depending on the specific compound type, such as enmenol-type diterpenoids researchgate.net.

Detailed research findings on the cytotoxic activity of this compound and other ent-kaurene diterpenoids against various cancer cell lines have been reported nih.govresearchgate.nettandfonline.comnih.govpolyu.edu.hk. While specific IC50 values can vary depending on the cell line and experimental conditions, these studies consistently highlight the biological relevance of these compounds and provide data for SAR analysis. For example, this compound has shown significant suppression of cell viability in several breast cancer cell lines with IC50 values typically in the low micromolar range nih.gov.

The collective data from these studies underscore the α-methylene-cyclopentanone system as a key structural determinant for the biological activities of this compound and related ent-kaurene diterpenoids. Further research is ongoing to fully elucidate the precise molecular mechanisms by which this active center mediates its effects.

Below is a table summarizing some research findings related to the cytotoxicity of this compound and other ent-kaurene diterpenoids, illustrating the differences in activity that inform SAR studies.

| Compound | Structural Feature | Example Activity (vs. specific cell line) | Reference |

| This compound | α-Methylene-Cyclopentanone, C-1 OAc | Cytotoxic (e.g., breast cancer cell lines, IC50 ~1-5 μM) nih.gov, Less cytotoxic than Oridonin nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.govnih.gov |

| Oridonin | α-Methylene-Cyclopentanone, C-1 OH | Cytotoxic (e.g., various tumor cell lines), More cytotoxic than this compound nih.govresearchgate.netnih.gov, Antitumor activity jst.go.jpcolab.ws | jst.go.jpcolab.wsnih.govresearchgate.netnih.gov |

| Enmein | α-Methylene-Cyclopentanone | Antitumor activity jst.go.jpcolab.wschemfaces.com, Active against gram-positive bacteria jst.go.jpcolab.wschemfaces.com | jst.go.jpcolab.wschemfaces.com |

| Enmein-3-acetate | α-Methylene-Cyclopentanone | Antitumor activity jst.go.jpcolab.ws | jst.go.jpcolab.ws |

| Trichokaurin | Lacks α-Methylene-Cyclopentanone | No significant activity (tumor/bacteria) jst.go.jpcolab.ws | jst.go.jpcolab.ws |

| Dihydroenmein | Lacks α-Methylene-Cyclopentanone | No significant activity (tumor/bacteria) jst.go.jpcolab.ws | jst.go.jpcolab.ws |

Structure Activity Relationship Investigations of Lasiokaurin Derivatives

Correlating Specific Structural Modifications with Altered Biological Efficacy

Studies comparing the biological activities of Lasiokaurin with related ent-kaurene (B36324) diterpenoids, such as Oridonin (B1677485), have provided initial insights into the impact of specific structural differences. For instance, a comparative study evaluating the cytotoxicity and DNA damage potential of six ent-kaurene diterpenoids, including this compound and Oridonin, against human tumor cell lines (HepG2, GLC-82, and HL-60) revealed variations in their potency nih.gov. This compound demonstrated less cytotoxicity and DNA damage potential compared to Oridonin in this study nih.gov. This difference was attributed, in part, to the presence of an -OAc group at the C-1 position in this compound, which was suggested to have a higher stereospecific blockade compared to the -OH group at the same position in Oridonin nih.gov.

Further research involving the synthesis and evaluation of a series of this compound derivatives has shown that modifications can significantly alter biological efficacy. For example, synthetic this compound derivatives have exhibited better antiproliferative activity than the parent compound against certain cancer cell lines nih.govresearchgate.net. One specific derivative, referred to as Compound 10 in a study, demonstrated potent cytotoxicity with notably low IC₅₀ values against MGC-803 and CaEs-17 cells nih.govresearchgate.net. Another derivative, Compound 16, showed promising antimicrobial activity against Gram-Positive bacteria such as S. aureus and B. subtilis nih.govresearchgate.net. These findings highlight that targeted structural modifications of the this compound scaffold can lead to compounds with enhanced or altered biological profiles compared to the naturally occurring molecule.

Here is a table summarizing the comparative cytotoxicity data for this compound and Oridonin against specific cell lines:

| Compound | HepG2 Cytotoxicity Rank nih.gov | GLC-82 Cytotoxicity Rank nih.gov | HL-60 Cytotoxicity Rank nih.gov | DNA Damage Potential (HepG2, 6 µmol L⁻¹, 24h) nih.gov |

| Oridonin | 2nd | - | - | Significant |

| This compound | 5th | - | - | Not significant |

Note: Cytotoxicity ranks are based on the order presented in the source, from most to least cytotoxic among the tested compounds. Specific IC₅₀ values for this compound and Oridonin across all cell lines were not available in the provided snippets for direct comparison in this table.

Identification of Key Pharmacophores and Structural Elements for Activity

Analysis of the SAR of this compound and its analogs has helped identify key structural features essential for their biological activities. A prominent structural element implicated in the antitumor and antibacterial activity of ent-kaurene diterpenoids, including this compound and Oridonin, is the α-methylene cyclopentanone (B42830) function jst.go.jp. This functional group is considered an important active center jst.go.jp. Compounds lacking this feature, such as Oridonin dihydro-derivative, have shown a lack of activity against both tumor cells and bacteria jst.go.jp.

In addition to the α-methylene cyclopentanone, the nature of the substituent at the C-1 position appears to play a role in activity, as suggested by the comparison between this compound (with an acetyl group at C-1) and Oridonin (with a hydroxyl group at C-1) nih.gov. The difference in the group at this position was correlated with the observed differences in cytotoxicity and DNA damage potential nih.gov.

While specific pharmacophore models for this compound were not extensively detailed in the provided snippets, the consistent emphasis on the α-methylene cyclopentanone moiety across multiple active ent-kaurene diterpenoids points to its critical role as a pharmacophore or a key structural element required for activity nih.govjst.go.jp. Further detailed SAR studies involving a wider range of systematically modified this compound derivatives would be necessary to fully delineate all key pharmacophores and structural elements contributing to specific biological effects.

Derivation of Mechanistic Insights from Structure-Activity Relationship Studies

SAR studies, when coupled with investigations into the biological mechanisms, can provide valuable insights into how structural features influence the mode of action. The observation that the α-methylene cyclopentanone is crucial for activity in this compound and related compounds suggests that this moiety is likely involved in critical interactions with biological targets jst.go.jp. This functional group is known to act as a Michael acceptor, capable of reacting with nucleophiles, such as thiol groups in proteins, which could be a mechanism underlying their biological effects.

Regarding the antitumor activity, studies on this compound and its derivatives have indicated that they can induce apoptosis and cause cell cycle arrest nih.govresearchgate.netnih.govnih.gov. For example, a this compound derivative (Compound 10) was shown to induce apoptosis via a mitochondria-related pathway and arrest the cell cycle at the S phase in CaEs-17 cells nih.govresearchgate.net. This compound itself has been reported to induce G2/M phase block and apoptosis in breast cancer cells by downregulating the PLK1 pathway nih.gov. It has also been shown to inhibit pathways such as PI3K/Akt/mTOR and STAT3 in triple-negative breast cancer cells nih.gov. These mechanistic findings, coupled with SAR data, suggest that structural modifications might influence the ability of the compounds to interact with specific cellular targets involved in these pathways, thereby affecting cell cycle progression and apoptosis induction.

The difference in cytotoxicity and DNA damage potential between this compound and Oridonin, linked to the C-1 substituent, implies that this position might influence the compound's interaction with cellular components or its ability to induce DNA damage nih.gov. The stereochemistry and nature of the group at C-1 could affect binding affinity to targets or influence downstream signaling events related to DNA repair or damage response pathways.

Analytical Methodologies for Lasiokaurin Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique widely used for the identification and quantification of Lasiokaurin, especially in complex biological matrices like plasma and bile. tandfonline.comnih.govepa.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. LC-MS/MS allows for the monitoring of specific precursor and product ions, enhancing accuracy and reducing interference from other compounds in the sample. creative-proteomics.com

A sensitive LC-MS/MS method has been developed and validated for the identification and quantification of this compound, along with other diterpenoids, in rat plasma. nih.govepa.gov This method utilized a C18 column for chromatographic separation with a linear gradient elution using acidified water and methanol. nih.govepa.gov Detection was performed using multiple reaction monitoring (MRM) via an electrospray ionization (ESI) source. nih.govepa.gov The optimized mass transition ion-pair (m/z) for this compound quantitation was reported as 405.2/59.0. nih.govepa.gov The total run time for this analysis was 20.50 minutes. nih.govepa.gov

LC-MS/MS has also been applied for the quantitative analysis of this compound in rat bile following oral administration of Isodon rubescens extract. tandfonline.com This method also employed HPLC-ESI-MS/MS with MRM for detection. tandfonline.com

Furthermore, LC-MS/MS has been used for the rapid analysis and characterization of diterpenoids, including this compound, in Isodon serra. researchgate.net This approach often involves switching electrospray ion source polarity between positive and negative modes within a single run and utilizing information-dependent acquisition (IDA) to trigger product ion scans for compound identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques for Analysis

HPLC is a fundamental technique for the separation and analysis of this compound, often coupled with various detectors. jst.go.jpacs.org HPLC techniques are utilized for both qualitative and quantitative analysis of this compound in plant extracts and other samples. sepax-tech.com.cnmedchemexpress.cn

HPLC has been used in the isolation and purification of this compound from plant sources. For instance, this compound was isolated from the EtOAc-soluble fraction of Isodon trichocarpus leaves using ordinary- and reversed-phase silica (B1680970) gel column chromatography followed by HPLC. jst.go.jp

HPLC-PDA (Photodiode Array) and LC-MS/MS have been employed together for the simultaneous quantification of multiple marker components, including diterpenoids like this compound, in traditional Korean medicine formulas. mdpi.com

A simple and accurate HPLC-ESI-MS method was developed for the simultaneous determination of 20 major components, including this compound, in Isodon nervosa. sepax-tech.com.cn This method used a C18 column with a linear gradient elution. sepax-tech.com.cn

Validation Parameters and Method Reliability in this compound Analysis

Method validation is a critical step to ensure the reliability, accuracy, and consistency of analytical methods used for this compound quantification and profiling. elementlabsolutions.comeuropa.eu Key validation parameters typically assessed include specificity, linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ). sepax-tech.com.cnnih.govepa.govresearchgate.netelementlabsolutions.comeuropa.euresearchgate.netresearchgate.net

Specificity confirms that the method can unequivocally assess the analyte in the presence of other components. elementlabsolutions.comeuropa.eu Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. nih.govepa.govresearchgate.neteuropa.euresearchgate.net Accuracy measures the closeness of agreement between the measured value and the true value. nih.govepa.govresearchgate.netelementlabsolutions.comeuropa.eu Precision indicates the reproducibility of the measurements under the same conditions. nih.govepa.govresearchgate.netelementlabsolutions.comeuropa.euresearchgate.net Recovery assesses the efficiency of the extraction procedure. nih.govepa.gov LOD and LOQ determine the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.netresearchgate.net

Pre Clinical Research on Lasiokaurin

In Vitro Studies Using Human Cancer Cell Lines

In vitro studies employing various human cancer cell lines have been instrumental in understanding Lasiokaurin's potential as an anti-cancer agent. These studies investigate its impact on fundamental cellular processes critical for cancer progression.

Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation, Soft Agar)

Cell viability and proliferation assays, such as MTT, colony formation, and soft agar (B569324) assays, are commonly used to evaluate the direct impact of a compound on cancer cell growth. Studies have shown that this compound significantly suppresses the viability of various human cancer cell lines.

In breast cancer, this compound treatment significantly suppressed the cell viability of five different breast cancer cell lines (SK-BR-3, MDA-MB-231, BT-549, MCF-7, and T-47D) with IC50 values ranging from approximately 1 to 5 μM. nih.govresearchgate.net Specifically, IC50 values were reported as 1.59 μM for SK-BR-3, 2.1 μM for MDA-MB-231, 2.58 μM for BT-549, 4.06 μM for MCF-7, and 4.16 μM for T-47D cells after 72 hours of treatment. nih.govresearchgate.net this compound also inhibited the clonogenic ability of breast cancer cells like SK-BR-3 and MDA-MB-231, resulting in fewer and smaller clonal clusters compared to controls. nih.govresearchgate.net Soft agar colony formation assays further demonstrated that this compound could significantly reduce the tumorigenicity of breast cancer cells, as seen by a decreased number of cell colonies in treated SK-BR-3 and MDA-MB-231 cells. nih.govresearchgate.net Similar inhibitory effects on cell proliferation were observed in nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2, and C666–1) using MTT and colony formation assays. polyu.edu.hk The MTT assay showed a dose- and time-dependent reduction in the viability of these NPC cell lines upon this compound treatment. polyu.edu.hk In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), this compound exhibited pronounced inhibitory effects on proliferation as revealed by MTT and colony formation assays. researchgate.netmdpi.com Even at a low concentration (0.3125 μM), this compound notably suppressed the colony formation ability of MDA-MB-231 cells. mdpi.com

| Cell Line | Assay | Key Finding | Source |

| Breast Cancer (5 lines) | MTT | Suppressed viability (IC50 ~1-5 μM) | nih.govresearchgate.net |

| SK-BR-3, MDA-MB-231 | Colony Formation | Inhibited clonogenic ability | nih.govresearchgate.net |

| SK-BR-3, MDA-MB-231 | Soft Agar Colony Formation | Reduced tumorigenicity | nih.govresearchgate.net |

| NPC (CNE-1, CNE-2, C666–1) | MTT | Dose- and time-dependent viability reduction | polyu.edu.hk |

| NPC (CNE-1, CNE-2) | Colony Formation | Inhibitory effects | polyu.edu.hk |

| TNBC (MDA-MB-231, MDA-MB-468) | MTT, Colony Formation | Pronounced inhibitory effects on proliferation | researchgate.netmdpi.com |

Cell Cycle Distribution Analysis (e.g., Flow Cytometry with Propidium (B1200493) Iodide Staining)

Analysis of cell cycle distribution, often performed using flow cytometry with propidium iodide (PI) staining, helps determine how a compound affects the progression of cells through different phases of the cell cycle. This compound has been shown to induce cell cycle arrest in cancer cells.

Flow cytometry analysis using PI staining demonstrated that this compound (at 3 μM) could induce G2/M phase arrest in breast cancer cell lines SK-BR-3 and MDA-MB-231, indicated by a significant increase in the proportion of cells in this phase. nih.govresearchgate.net This G2/M arrest was accompanied by decreased protein expression of CDC2 and CyclinB1, markers associated with the G2/M phase. nih.govresearchgate.net In NPC cells, this compound also induced G2/M cell cycle arrest. polyu.edu.hk This was supported by findings showing a decrease in the expression of cyclin B1 and cdc2 in CNE-1 and CNE-2 cells upon this compound treatment. polyu.edu.hk Studies on TNBC cells (MDA-MB-231 and MDA-MB-468) revealed that this compound induced cell cycle arrest, specifically at the G2/M phase, in a dose- and time-dependent manner at lower concentrations (1.25–20 µM). researchgate.netmdpi.comsemanticscholar.org Interestingly, the efficacy of inducing cell cycle arrest diminished as this compound concentrations increased, suggesting that G2/M arrest is a primary mechanism at lower doses. semanticscholar.org

| Cell Line | Assay | Key Finding | Source |

| SK-BR-3, MDA-MB-231 | Flow Cytometry (PI staining) | Induced G2/M phase arrest | nih.govresearchgate.net |

| SK-BR-3, MDA-MB-231 | Immunoblotting (CDC2, CyclinB1) | Decreased expression of G2/M markers | nih.govresearchgate.net |

| NPC (CNE-1, CNE-2) | Flow Cytometry, Immunoblotting (cyclin B1, cdc2) | Induced G2/M cell cycle arrest, decreased marker expression | polyu.edu.hk |

| TNBC (MDA-MB-231, MDA-MB-468) | Flow Cytometry (PI staining) | Dose- and time-dependent G2/M arrest at lower concentrations | researchgate.netsemanticscholar.org |

Apoptosis Assessment (e.g., Flow Cytometry with Annexin V-FITC/PI Staining)

Apoptosis assessment, often performed using flow cytometry with Annexin V-FITC/PI staining, determines the extent to which a compound triggers programmed cell death in cancer cells. This compound has been shown to induce apoptosis in various cancer cell lines.

This compound treatment significantly increased the apoptotic cell rate in breast cancer cell lines SK-BR-3 and MDA-MB-231 in a concentration-dependent manner. nih.govresearchgate.net This was detected using Annexin V/PI double staining and flow cytometry. nih.govresearchgate.net Apoptosis induction was also observed in NPC cells treated with this compound, as assessed by Annexin V-FITC/PI staining and flow cytometry. polyu.edu.hk In TNBC cells (MDA-MB-231 and MDA-MB-468), this compound treatment induced apoptosis. researchgate.netmdpi.comnih.gov Annexin V-FITC/PI staining with flow cytometry revealed a dose-dependent increase in the proportion of apoptotic cells with rising this compound concentrations, particularly at concentrations exceeding 5 μM. semanticscholar.orgnih.gov

| Cell Line | Assay | Key Finding | Source |

| SK-BR-3, MDA-MB-231 | Flow Cytometry (Annexin V/PI staining) | Increased apoptotic cell rate (concentration-dependent) | nih.govresearchgate.net |

| NPC | Flow Cytometry (Annexin V-FITC/PI staining) | Induced apoptosis | polyu.edu.hk |

| TNBC (MDA-MB-231, MDA-MB-468) | Flow Cytometry (Annexin V-FITC/PI staining) | Induced apoptosis (dose-dependent at higher concentrations) | researchgate.netsemanticscholar.orgnih.gov |

Cellular Migration and Invasion Capabilities (e.g., Wound Healing, Transwell Assays)

Assessing cellular migration and invasion capabilities using techniques like wound healing and transwell assays helps determine if a compound can inhibit the spread of cancer cells. This compound has demonstrated inhibitory effects on cancer cell migration and invasion.

This compound demonstrated significant reductions in the migration and invasion capabilities of NPC cells, as assessed through wound healing and transwell invasion assays, respectively. polyu.edu.hk Similarly, in TNBC cells, this compound treatment inhibited cell metastasis. researchgate.netmdpi.com Transwell invasion assays specifically showed that this compound inhibited the migration and invasion of MDA-MB-231 cells. researchgate.net This inhibitory effect on migration and invasion suggests this compound's potential to restrain cancer metastasis. mdpi.com

| Cell Line | Assay | Key Finding | Source |

| NPC | Wound Healing, Transwell Invasion | Reduced migration and invasion capabilities | polyu.edu.hk |

| TNBC | Not specified | Inhibited cell metastasis | researchgate.netmdpi.com |

| MDA-MB-231 | Transwell Invasion | Inhibited migration and invasion | researchgate.net |

DNA Synthesis Inhibition and DNA Damage Evaluation (e.g., EdU Assay, PARP Expression Analysis)

Evaluating DNA synthesis inhibition and DNA damage helps understand if a compound interferes with the genetic material of cancer cells. Assays like EdU and analysis of PARP expression are used for this purpose.

The EdU assay, which detects DNA replication activity, showed that this compound treatment significantly decreased the incorporation of EdU into the DNA of breast cancer cells SK-BR-3 and MDA-MB-231. nih.govresearchgate.net This indicates that this compound could significantly inhibit DNA synthesis in these cells. nih.govresearchgate.net In TNBC cells, this compound treatment induced DNA damage. researchgate.netmdpi.comnih.gov This was indicated by the finding that this compound could trigger DNA damage in TNBC cells by inhibiting PARP expression, an enzyme crucial for DNA damage repair. nih.gov

| Cell Line | Assay | Key Finding | Source |

| SK-BR-3, MDA-MB-231 | EdU assay | Inhibited DNA synthesis | nih.govresearchgate.net |

| TNBC | PARP expression analysis | Induced DNA damage by inhibiting PARP | researchgate.netmdpi.comnih.gov |

Molecular Profiling and Gene Expression Analysis (e.g., RNA-sequencing, Immunoblotting)

Molecular profiling and gene expression analysis, utilizing techniques like RNA-sequencing and immunoblotting, provide insights into the molecular pathways and proteins affected by a compound.

Transcriptomic analysis using RNA sequencing predicted the mechanistic involvement of PLK1 in this compound-suppressed breast cancer progression. nih.govresearchgate.net Experimental data further verified that this compound reduced PLK1 mRNA and protein expression in breast cancer cells. nih.govresearchgate.net This was accompanied by the downregulation of CDC25C and AKT phosphorylation, which are reported as downstream pathways involved in cell cycle and cell survival. nih.govresearchgate.net In NPC cells, a network pharmacological study based on RNA-sequencing was performed to uncover potential targets and pathways of this compound. polyu.edu.hk Immunoblotting was subsequently used to determine protein levels, revealing that this compound suppressed the activation of MAPK, mTOR, STAT3, and NF-κB pathways within NPC cells. polyu.edu.hk In TNBC cells, this compound effectively inhibited the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netmdpi.comnih.gov Figure 5 in one study showed a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR upon this compound treatment in MDA-MB-231 cells. mdpi.com

| Cell Line | Assay | Key Finding | Source |

| Breast Cancer | RNA-sequencing, Immunoblotting (PLK1, CDC25C, AKT) | Predicted and verified PLK1 involvement, downregulated CDC25C and AKT phosphorylation | nih.govresearchgate.net |

| NPC | RNA-sequencing, Immunoblotting (MAPK, mTOR, STAT3, NF-κB) | Suppressed activation of multiple pathways | polyu.edu.hk |

| TNBC | Immunoblotting (PI3K, Akt, mTOR, STAT3) | Inhibited activation of PI3K/Akt/mTOR and STAT3 pathways | researchgate.netmdpi.comnih.gov |

In Vivo Studies Utilizing Animal Models

In vivo research utilizing animal models has been instrumental in evaluating the anti-cancer activity of this compound. These studies provide insights into how the compound behaves within a complex biological system and its effects on tumor development and progression nih.gov. Research has demonstrated that LAS can effectively inhibit tumor growth in animal models jcancer.orgresearchgate.net.

Xenograft Mouse Models of Various Cancers

Xenograft mouse models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used to study cancer in a living system invivotek.com. This compound has been investigated in xenograft models for various cancers, including breast cancer and nasopharyngeal carcinoma (NPC) jcancer.orgpolyu.edu.hk.

In breast cancer studies, LAS treatment significantly inhibited tumor growth in MDA-MB-231 xenograft mouse models jcancer.orgjcancer.org. Similarly, in NPC xenograft models, LAS demonstrated the capacity to attenuate tumor growth polyu.edu.hk. These findings indicate the potential of LAS to suppress the growth of different types of tumors in a living organism.

Patient-Derived Xenograft (PDXO) Models for Clinical Relevance

Patient-derived xenograft (PDX) models, also referred to as PDXO models, are created by implanting tumor tissue directly from a patient into immunocompromised mice invivotek.com. These models are considered more clinically relevant as they maintain much of the heterogeneity and characteristics of the original human tumor jcancer.org. PDXO models have been utilized to further confirm the anti-tumor activities of this compound, particularly in breast cancer research jcancer.org. Studies using breast cancer organoids derived from PDX models showed that LAS significantly inhibited cell viability in a concentration-dependent manner jcancer.org.

Assessment of Tumor Growth Inhibition and Regression

A primary focus of in vivo studies is the assessment of tumor growth inhibition and, in some cases, regression. Research on this compound has consistently shown its ability to inhibit tumor growth in xenograft models jcancer.orgresearchgate.netpolyu.edu.hk.

In MDA-MB-231 breast cancer xenograft models, LAS treatment resulted in significantly smaller tumor volumes and lower tumor weights compared to control groups jcancer.org. Studies in triple-negative breast cancer (TNBC) xenograft models also showed that LAS significantly curtailed tumor growth nih.gov. For nasopharyngeal carcinoma, in vivo experiments underscored LAS's capacity to attenuate tumor growth polyu.edu.hk.

While some studies on other compounds in xenograft models have shown complete tumor regression researchgate.net, the available information on this compound primarily highlights significant tumor growth inhibition.

Here is a summary of tumor growth inhibition findings from selected studies:

| Cancer Type | Model Used | Key Finding | Source |

| Breast Cancer (MDA-MB-231) | Xenograft Mouse Model | Inhibited tumor growth; smaller volume/weight | jcancer.org |

| Breast Cancer (TNBC) | Xenograft Mouse Model | Significantly curtailed tumor growth | nih.gov |

| Nasopharyngeal Carcinoma | Xenograft Mouse Model | Attenuated tumor growth | polyu.edu.hk |

| Breast Cancer (PDXO) | Patient-Derived Organoids | Significantly inhibited cell viability | jcancer.org |

Evaluation of Systemic Biological Effects and Safety Profiles in Vivo

Evaluation of systemic biological effects in vivo is crucial to understand how a compound impacts the whole organism. While detailed safety and adverse effect profiles are outside the scope of this article as per the instructions, studies have reported on general systemic observations in animals treated with this compound.

In xenograft mouse models, studies have noted that the body weight of LAS-treated mice did not decrease significantly compared to control groups, indicating a lack of obvious toxicity at the tested concentrations jcancer.org. Furthermore, research in a TNBC model indicated that LAS demonstrated its ability to reduce tumor growth without exerting detrimental effects on the body weight or vital organs researchgate.net. These observations suggest that, in these specific pre-clinical models and at the concentrations tested, this compound did not induce significant systemic adverse effects that impacted body weight or organ health.

Future Research Directions and Therapeutic Prospects

Deeper Elucidation of Molecular Mechanisms and Prognostic Roles of Lasiokaurin

Future research should focus on a more profound understanding of the precise molecular pathways and targets through which this compound exerts its effects. Studies have indicated that this compound can induce cell cycle arrest, apoptosis, and DNA damage in cancer cells, while also inhibiting cell metastasis. researchgate.netnih.govmdpi.com It has been shown to inhibit the activation of key signaling pathways such as PI3K/Akt/mTOR and STAT3 in triple-negative breast cancer (TNBC) cells. researchgate.netnih.govmdpi.comresearchgate.netmdpi-res.com Additionally, research on nasopharyngeal carcinoma (NPC) cells revealed that this compound inhibits MAPK, mTOR, STAT3, and NF-κB pathways. polyu.edu.hk Another study identified that this compound regulates the PLK1 pathway in breast cancer cells, leading to G2/M phase block and apoptosis. researchgate.netnih.gov

Further investigations are needed to fully map the downstream effects of these pathway inhibitions and identify other potential pathways influenced by this compound. Understanding the prognostic roles of this compound, particularly in specific cancer subtypes like TNBC, requires further exploration to determine if its activity correlates with patient outcomes. nih.govmdpi-res.com

Identification of Specific Protein Targets and Binding Affinities

Identifying the specific protein targets that this compound directly interacts with is a critical step for rational drug design and understanding its mechanism of action at a molecular level. While studies have shown inhibition of certain pathways, the direct binding partners of this compound need to be precisely identified. Techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry could be employed for this purpose. Quantifying the binding affinities of this compound to its targets will provide valuable data on the strength and specificity of these interactions. Research on related diterpenoids like Oridonin (B1677485) has utilized fluorescent analogues to visualize subcellular localization and suggested that the α,β-unsaturated ketone moiety is crucial for its activity and localization to mitochondria. acs.org Similar approaches could be beneficial for this compound.

Pharmacokinetic and Pharmacodynamic Studies, Including Metabolism and Tissue Distribution

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems, as well as its biochemical and physiological effects. Currently, detailed information on the PK and PD profiles of this compound is limited. Future research should focus on:

Absorption: Determining the rate and extent of this compound absorption after different routes of administration.

Distribution: Investigating the distribution of this compound to various tissues and organs, including its ability to cross biological barriers like the blood-brain barrier, which has been explored for other compounds in drug development. mdpi.com

Metabolism: Identifying the metabolic pathways and enzymes involved in this compound breakdown and characterizing its metabolites. Studies on other natural compounds have utilized techniques like UHPLC-ESI-Q-TOF/MS to profile metabolites in plasma. nih.gov

Excretion: Understanding how this compound and its metabolites are eliminated from the body.

Pharmacodynamics: Correlating this compound concentrations with its biological effects over time to establish dose-response relationships and the duration of action.

These studies are crucial for determining appropriate dosing regimens and predicting potential drug interactions.

Potential for Multitarget Therapy Development and Synergistic Approaches

This compound's ability to influence multiple signaling pathways, such as PI3K/Akt/mTOR and STAT3, suggests its potential as a multitarget therapeutic agent. nih.govmdpi.commdpi-res.com Future research should explore the potential of this compound in combination therapies with existing drugs to achieve synergistic effects and potentially overcome drug resistance, a strategy being explored for other cancer treatments. nih.gov Investigating combinations of this compound with chemotherapy agents or targeted therapies could lead to more effective treatment strategies with potentially reduced toxicity. Studies have shown promising results from targeting multiple pathways in TNBC treatment. nih.gov

Strategies for Improving Bioavailability and Therapeutic Potency of this compound and its Analogues

One of the potential challenges for natural compounds like this compound can be limited bioavailability and therapeutic potency. researchgate.net Future research should focus on developing strategies to improve these aspects. This could involve:

Structural Modification: Synthesizing this compound analogues with improved solubility, stability, and target specificity. Structure-activity relationship (SAR) studies can guide these modifications. researchgate.net

Drug Delivery Systems: Developing novel delivery systems, such as nanoparticles or liposomes, to enhance this compound's solubility, protect it from degradation, and facilitate its targeted delivery to cancer cells.

Advancements in Drug Discovery and Development of Novel this compound-Based Therapeutic Agents

The promising preclinical data on this compound provides a strong foundation for the advancement of drug discovery and development efforts. This includes:

High-Throughput Screening: Utilizing high-throughput screening methods to identify more potent and selective this compound derivatives or mimetics.